molecular formula C18H15N3O3 B2789433 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one CAS No. 902253-06-9

5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one

Cat. No. B2789433
CAS RN: 902253-06-9
M. Wt: 321.336
InChI Key: JMZWFILUAWWLGF-UHFFFAOYSA-N
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Description

5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one, also known as MOB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MOB is a heterocyclic compound that contains both oxazole and oxadiazole rings, making it a unique and versatile molecule.

Mechanism Of Action

The mechanism of action of 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways in cancer cells. 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one has also been shown to inhibit the activation of NF-κB, a signaling pathway that plays a critical role in cancer cell survival and proliferation.
Biochemical and Physiological Effects:
5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one has been shown to have several biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the modulation of gene expression. 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one has also been shown to have anti-inflammatory and antioxidant properties, which may contribute to its anticancer and antibacterial activities.

Advantages And Limitations For Lab Experiments

One of the main advantages of 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one is its versatility, as it can be easily modified to incorporate different functional groups and improve its properties. 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one is also relatively easy to synthesize, making it a cost-effective option for laboratory experiments. However, one limitation of 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one is its low solubility in water, which can make it difficult to work with in aqueous environments.

Future Directions

There are several future directions for 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one research, including the development of more potent and selective anticancer agents based on 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one, the exploration of 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one as a potential therapeutic agent for other diseases, such as bacterial and fungal infections, and the investigation of 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one as a building block for the construction of functional materials with unique properties. Overall, 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one has great potential for a wide range of applications and is an exciting area of research in the scientific community.

Synthesis Methods

The synthesis of 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one is a multi-step process that involves the reaction of 2-amino-5-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-5-(p-tolyl)-1,3,4-oxadiazole to form the desired product, 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one. The yield of 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one can be improved by optimizing the reaction conditions, such as temperature, reaction time, and solvent type.

Scientific Research Applications

5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one has been extensively studied for its potential applications in various fields, including medicinal chemistry, material science, and analytical chemistry. In medicinal chemistry, 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one has shown promising results as an anticancer agent, with studies demonstrating its ability to inhibit the growth of various cancer cell lines. 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one has also been investigated for its potential as an antibacterial and antifungal agent, with studies showing its effectiveness against several bacterial and fungal strains.
In material science, 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one has been used as a building block for the construction of functional materials, such as fluorescent polymers and metal-organic frameworks. 5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one has also been used as a fluorescent probe for the detection of metal ions and biomolecules in analytical chemistry.

properties

IUPAC Name

5-methyl-3-[[5-(4-methylphenyl)-1,3,4-oxadiazol-2-yl]methyl]-1,3-benzoxazol-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15N3O3/c1-11-3-6-13(7-4-11)17-20-19-16(24-17)10-21-14-9-12(2)5-8-15(14)23-18(21)22/h3-9H,10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMZWFILUAWWLGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN=C(O2)CN3C4=C(C=CC(=C4)C)OC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-3-((5-(p-tolyl)-1,3,4-oxadiazol-2-yl)methyl)benzo[d]oxazol-2(3H)-one

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